7-Chloro-8-methyl-2-pyridin-2-ylquinoline-4-carboxylic acid
Overview
Description
7-Chloro-8-methyl-2-pyridin-2-ylquinoline-4-carboxylic acid is a complex organic compound with the molecular formula C16H11ClN2O2 It is known for its unique structure, which includes a quinoline core substituted with a chlorine atom, a methyl group, and a pyridinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Chloro-8-methyl-2-pyridin-2-ylquinoline-4-carboxylic acid typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting with a suitable quinoline derivative, the introduction of the chlorine atom and the pyridinyl group can be achieved through electrophilic substitution reactions. The carboxylic acid group is often introduced via oxidation reactions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of catalysts and specific solvents can enhance the efficiency of the synthesis process. Purification steps such as recrystallization or chromatography are employed to obtain the final product with the desired purity.
Chemical Reactions Analysis
Types of Reactions: 7-Chloro-8-methyl-2-pyridin-2-ylquinoline-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under specific conditions to achieve substitution.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a variety of substituted quinoline compounds.
Scientific Research Applications
7-Chloro-8-methyl-2-pyridin-2-ylquinoline-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in the development of new chemical entities.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action.
Medicine: Due to its potential therapeutic effects, it is explored as a lead compound in drug discovery and development. Its derivatives may serve as candidates for new pharmaceuticals.
Industry: In the industrial sector, the compound is used in the production of specialty chemicals and materials. Its properties make it suitable for applications in various industrial processes.
Mechanism of Action
The mechanism of action of 7-Chloro-8-methyl-2-pyridin-2-ylquinoline-4-carboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The pathways involved in its mechanism of action are studied to understand its effects at the molecular level.
Comparison with Similar Compounds
7-Chloro-8-methylquinoline-4-carboxylic acid: Lacks the pyridinyl group, which may affect its biological activity and chemical properties.
8-Methyl-2-pyridin-2-ylquinoline-4-carboxylic acid: Does not have the chlorine atom, which can influence its reactivity and interactions with molecular targets.
7-Chloro-2-pyridin-2-ylquinoline-4-carboxylic acid: Missing the methyl group, potentially altering its chemical behavior and applications.
Uniqueness: 7-Chloro-8-methyl-2-pyridin-2-ylquinoline-4-carboxylic acid stands out due to its specific combination of substituents, which confer unique chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
7-chloro-8-methyl-2-pyridin-2-ylquinoline-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClN2O2/c1-9-12(17)6-5-10-11(16(20)21)8-14(19-15(9)10)13-4-2-3-7-18-13/h2-8H,1H3,(H,20,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLNUJZLCVCZKFW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1N=C(C=C2C(=O)O)C3=CC=CC=N3)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90397638 | |
Record name | 7-chloro-8-methyl-2-pyridin-2-ylquinoline-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90397638 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.72 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
588696-82-6 | |
Record name | 7-chloro-8-methyl-2-pyridin-2-ylquinoline-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90397638 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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